molecular formula C18H17N5O4 B11041277 1-[(1E)-1-(4-hydroxy-2-oxo-2H-pyran-3-yl)ethylidene]-2-(6-methoxy-4-methylquinazolin-2-yl)guanidine

1-[(1E)-1-(4-hydroxy-2-oxo-2H-pyran-3-yl)ethylidene]-2-(6-methoxy-4-methylquinazolin-2-yl)guanidine

Cat. No.: B11041277
M. Wt: 367.4 g/mol
InChI Key: CHZUFHJWNGTWAL-KEBDBYFISA-N
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Description

N-[(E)-1-(4-HYDROXY-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-N’-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)GUANIDINE is a complex organic compound that features a unique combination of pyran and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(4-HYDROXY-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-N’-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)GUANIDINE typically involves multicomponent reactions. One efficient method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is advantageous due to its operational simplicity and high atom economy.

Industrial Production Methods

This includes the use of multicomponent reactions to minimize waste and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(4-HYDROXY-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-N’-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)GUANIDINE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Scientific Research Applications

N-[(E)-1-(4-HYDROXY-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-N’-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)GUANIDINE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-1-(4-HYDROXY-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-N’-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)GUANIDINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-1-(4-HYDROXY-2-OXO-2H-PYRAN-3-YL)ETHYLIDENE]-N’-(6-METHOXY-4-METHYL-2-QUINAZOLINYL)GUANIDINE is unique due to its specific combination of functional groups and its potential for diverse applications in multiple fields. Its synthesis via multicomponent reactions also highlights its versatility and efficiency in chemical synthesis .

Properties

Molecular Formula

C18H17N5O4

Molecular Weight

367.4 g/mol

IUPAC Name

(1E)-1-[1-(4-hydroxy-2-oxopyran-3-yl)ethylidene]-2-(6-methoxy-4-methylquinazolin-2-yl)guanidine

InChI

InChI=1S/C18H17N5O4/c1-9-12-8-11(26-3)4-5-13(12)22-18(21-9)23-17(19)20-10(2)15-14(24)6-7-27-16(15)25/h4-8,24H,1-3H3,(H2,19,21,22,23)/b20-10+

InChI Key

CHZUFHJWNGTWAL-KEBDBYFISA-N

Isomeric SMILES

CC1=C2C=C(C=CC2=NC(=N1)/N=C(\N)/N=C(\C)/C3=C(C=COC3=O)O)OC

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=N1)N=C(N)N=C(C)C3=C(C=COC3=O)O)OC

Origin of Product

United States

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